TAAR5 Receptor Agonism: Differential Selectivity Profile vs. mGluR1-Potent 4-Methylpyrimidin-5-amine
N,4-Dimethylpyrimidin-5-amine demonstrates a distinct functional selectivity profile, acting as a weak agonist at the mouse TAAR5 receptor (EC50 > 10,000 nM) [1]. This contrasts sharply with the high-potency antagonism of 4-methylpyrimidin-5-amine at the human metabotropic glutamate receptor 1 (mGluR1; IC50 = 6.30 nM) [2]. This differential activity, where one compound is a potent mGluR1 antagonist and the other a weak TAAR5 agonist, confirms they are not interchangeable for target-based assays or lead optimization efforts.
| Evidence Dimension | Functional Agonist Activity (EC50) |
|---|---|
| Target Compound Data | EC50 > 10,000 nM |
| Comparator Or Baseline | 4-Methylpyrimidin-5-amine (IC50 = 6.30 nM at mGluR1) |
| Quantified Difference | >1,500-fold lower potency, different target and functional readout |
| Conditions | Mouse TAAR5 expressed in HEK293 cells, cAMP accumulation measured by BRET assay after 20 min [1] |
Why This Matters
This data provides quantitative justification for selecting N,4-dimethylpyrimidin-5-amine over the 4-methyl analog when a TAAR5 interaction is desired or when high-potency mGluR1 activity must be avoided.
- [1] BindingDB. (n.d.). BDBM50227351 CHEMBL3628706: Agonist activity at mouse TAAR5. View Source
- [2] BindingDB. (n.d.). BDBM50364719 CHEMBL1951658: Antagonist activity at human metabotropic glutamate receptor 1. View Source
